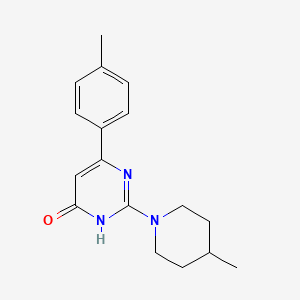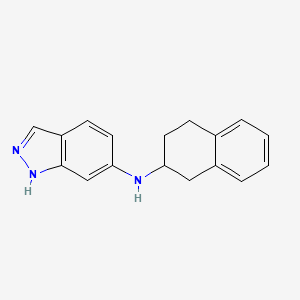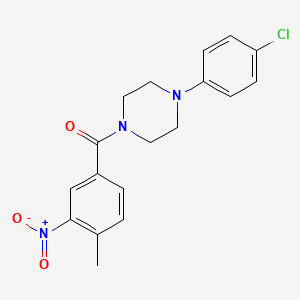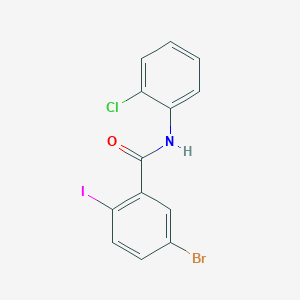
5-bromo-N-(2-chlorophenyl)-2-iodobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-bromo-N-(2-chlorophenyl)-2-iodobenzamide is a chemical compound that has been extensively researched in the field of medicinal chemistry. It is a potent inhibitor of the protein kinase CK2, which has been implicated in a wide range of diseases, including cancer, neurodegenerative disorders, and inflammation. In
Mecanismo De Acción
The mechanism of action of 5-bromo-N-(2-chlorophenyl)-2-iodobenzamide involves the inhibition of CK2 activity. CK2 is a protein kinase that phosphorylates serine and threonine residues in target proteins, leading to their activation or inactivation. Inhibition of CK2 activity by 5-bromo-N-(2-chlorophenyl)-2-iodobenzamide leads to the dephosphorylation of target proteins, which can result in cell death or reduced inflammation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 5-bromo-N-(2-chlorophenyl)-2-iodobenzamide have been extensively studied in vitro and in vivo. In cancer cells, it has been shown to induce apoptosis and reduce cell proliferation. In animal models, it has been shown to reduce inflammation and improve cognitive function in neurodegenerative disorders. However, the compound has also been shown to have off-target effects on other protein kinases, which can lead to unwanted side effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-bromo-N-(2-chlorophenyl)-2-iodobenzamide has several advantages for lab experiments. It is a potent and selective inhibitor of CK2, which makes it a valuable tool for studying the role of CK2 in disease. It is also relatively easy to synthesize in large quantities, which makes it accessible to researchers. However, the compound has several limitations. It has off-target effects on other protein kinases, which can lead to unwanted side effects. It is also not suitable for use in clinical trials due to its toxicity and lack of specificity.
Direcciones Futuras
There are several future directions for research on 5-bromo-N-(2-chlorophenyl)-2-iodobenzamide. One direction is to optimize the compound to increase its specificity for CK2 and reduce off-target effects. Another direction is to explore its potential as a therapeutic agent for cancer and neurodegenerative disorders. Additionally, the compound could be used as a tool to study the role of CK2 in other diseases, such as inflammation and metabolic disorders.
Métodos De Síntesis
The synthesis of 5-bromo-N-(2-chlorophenyl)-2-iodobenzamide involves the reaction of 2-iodobenzoic acid with 2-chloroaniline in the presence of a palladium catalyst. The resulting intermediate is then treated with bromine to yield the final product. The synthesis method has been optimized to produce high yields and purity of the compound.
Aplicaciones Científicas De Investigación
The primary application of 5-bromo-N-(2-chlorophenyl)-2-iodobenzamide is in the field of medicinal chemistry. It has been extensively studied as a potent inhibitor of CK2, which is a serine/threonine kinase that plays a crucial role in cell proliferation and survival. CK2 has been implicated in various diseases, including cancer, neurodegenerative disorders, and inflammation. Inhibition of CK2 has been shown to induce apoptosis in cancer cells and reduce inflammation in animal models.
Propiedades
IUPAC Name |
5-bromo-N-(2-chlorophenyl)-2-iodobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8BrClINO/c14-8-5-6-11(16)9(7-8)13(18)17-12-4-2-1-3-10(12)15/h1-7H,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUIBQHKZWRKMMC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)C2=C(C=CC(=C2)Br)I)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8BrClINO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.47 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-bromo-N-(2-chlorophenyl)-2-iodobenzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(2-fluorobenzyl)-N-(spiro[2.5]oct-1-ylmethyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6077548.png)
![N-(3-pyridinylmethyl)-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B6077566.png)
![2-{2-[4-(3-chlorophenyl)-1-piperazinyl]-2-oxoethyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B6077570.png)
![ethyl 4-{1-[(1-methyl-1,2,3,4-tetrahydro-6-quinolinyl)carbonyl]-3-piperidinyl}-1-piperazinecarboxylate](/img/structure/B6077583.png)
![2-{[2-(2-ethoxyphenyl)-4-quinolinyl]carbonyl}-N-ethylhydrazinecarbothioamide](/img/structure/B6077584.png)
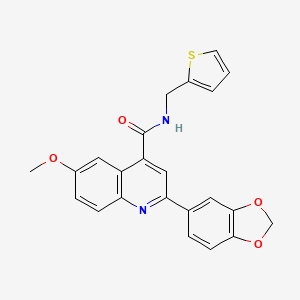
![4-benzyl-3-{2-[4-(2-chlorophenoxy)-1-piperidinyl]-2-oxoethyl}-2-piperazinone](/img/structure/B6077591.png)
![2-(3-methylbutanoyl)-1-[4-(methylthio)phenyl]-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B6077604.png)
![4-{[3-(1-pyrrolidinyl)-1-piperidinyl]methyl}-2,1,3-benzoxadiazole](/img/structure/B6077610.png)
![4-chloro-2-[3-(4-fluorophenyl)-5-isoxazolyl]phenol](/img/structure/B6077612.png)
![N-[3-(2-methyl-1H-imidazol-1-yl)propyl]-9H-purin-6-amine](/img/structure/B6077619.png)
